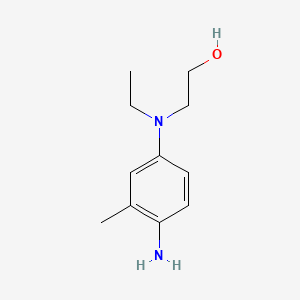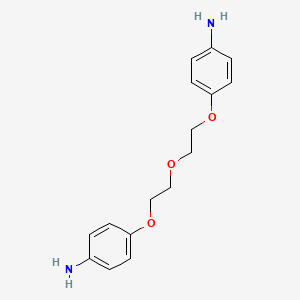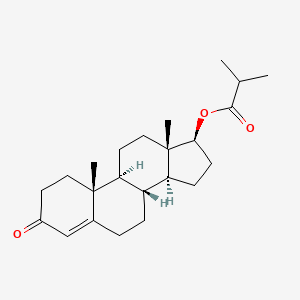
Isobutyrate de testostérone
Vue d'ensemble
Description
Testosterone isobutyrate is a synthetic androgen and anabolic steroid medication. It is a testosterone ester, specifically the C17β isobutyrate ester of testosterone. This compound is used for various medical indications, including the treatment of low testosterone levels in men and delayed puberty in boys . It is also known by several brand names, such as Agovirin-Depot and Perandren M .
Applications De Recherche Scientifique
Testosterone isobutyrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of analytical methods.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Mécanisme D'action
Target of Action
Testosterone isobutyrate is a prodrug of testosterone . Its primary target is the androgen receptor , which is the biological target of endogenous androgens like testosterone and dihydrotestosterone . The androgen receptor is a nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .
Mode of Action
Testosterone isobutyrate, being a prodrug of testosterone, acts as an agonist of the androgen receptor . Once it binds to the receptor, the receptor/ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression . This interaction with the androgen receptor induces gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
Testosterone isobutyrate affects the androgen biosynthesis pathway . All mammalian steroid hormones, including testosterone, are synthesized from cholesterol by sequential cytochrome P450- and dehydrogenase-dependent enzymatic reactions . In the canonical pathway, 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is viewed as a critical enzyme in the production of testosterone . Recent studies suggest that there may be other 17β-hydroxysteroid dehydrogenase enzymes involved in testosterone production during puberty .
Pharmacokinetics
Testosterone isobutyrate is administered by intramuscular injection once every 1 to 2 weeks in males . Unlike most other testosterone esters, which are provided as oil solutions, testosterone isobutyrate is formulated as a microcrystalline aqueous suspension . The duration of action is approximately 2 weeks . The pharmacokinetics of testosterone, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration .
Result of Action
The action of testosterone isobutyrate results in both androgenic and anabolic effects , as well as weak estrogenic effects due to metabolism of testosterone into estradiol . It is used for indications such as low testosterone levels in men and delayed puberty in boys . It is also used in the treatment of Klinefelter’s syndrome, aplastic anemia, Cushing’s syndrome (as an anabolic to preserve lean body mass), postmenopausal osteoporosis in women, advanced breast cancer in women, breast pain in women, and cachexia .
Action Environment
The action of testosterone isobutyrate can be influenced by various environmental factors. For instance, the amount of steroid that can penetrate into the cells, the extent of metabolic conversions within the cells, and the interactions with the receptor proteins all play a role in the action of the androgen receptors at the genomic level
Analyse Biochimique
Biochemical Properties
Testosterone isobutyrate acts as a prodrug of testosterone, meaning it is converted into active testosterone in the body. It interacts with the androgen receptor, the biological target of endogenous androgens like testosterone and dihydrotestosterone. Upon binding to the androgen receptor, testosterone isobutyrate exerts both androgenic and anabolic effects. It also has weak estrogenic effects due to the metabolism of testosterone into estradiol .
Cellular Effects
Testosterone isobutyrate influences various cellular processes by binding to androgen receptors in different cell types. This binding initiates a cascade of events that affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it promotes muscle growth by increasing protein synthesis and inhibiting protein breakdown. It also affects the development and maintenance of male reproductive tissues, such as the testes and prostate .
Molecular Mechanism
At the molecular level, testosterone isobutyrate exerts its effects by binding to androgen receptors, which then translocate to the cell nucleus and bind to specific DNA sequences. This binding regulates the transcription of target genes involved in various physiological processes. Testosterone isobutyrate also influences enzyme activity, either by inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of testosterone isobutyrate can vary over time. The compound is known for its stability and prolonged duration of action, typically lasting around two weeks. Over time, testosterone isobutyrate is gradually metabolized into active testosterone, which then exerts its effects on cellular function. Long-term studies have shown that testosterone isobutyrate can maintain stable testosterone levels in the body, reducing the need for frequent administration .
Dosage Effects in Animal Models
In animal models, the effects of testosterone isobutyrate vary with different dosages. At low doses, it promotes muscle growth and enhances physical performance without significant adverse effects. At high doses, it can lead to toxic effects, such as liver damage and alterations in lipid metabolism. Threshold effects have been observed, where a certain dosage is required to achieve the desired anabolic effects without causing toxicity .
Metabolic Pathways
Testosterone isobutyrate is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes reduction and conjugation. The enzymes involved in these processes include 5α-reductase, which converts testosterone into dihydrotestosterone, and aromatase, which converts testosterone into estradiol. These metabolic pathways play a crucial role in regulating the levels of active androgens and estrogens in the body .
Transport and Distribution
Testosterone isobutyrate is transported and distributed within cells and tissues through the bloodstream. It binds to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport to target tissues. Upon reaching the target tissues, testosterone isobutyrate is released from its binding proteins and enters the cells, where it binds to androgen receptors and exerts its effects .
Subcellular Localization
Within cells, testosterone isobutyrate is primarily localized in the cytoplasm, where it binds to androgen receptors. The androgen receptor-testosterone complex then translocates to the nucleus, where it binds to specific DNA sequences and regulates gene expression. This subcellular localization is crucial for the compound’s ability to modulate cellular function and maintain physiological homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Testosterone isobutyrate is synthesized through the esterification of testosterone with isobutyric acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:
Reactants: Testosterone and isobutyric acid.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Solvent: Organic solvent (e.g., toluene).
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of testosterone isobutyrate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include additional purification steps, such as recrystallization and chromatography, to remove impurities and obtain a pharmaceutical-grade compound .
Analyse Des Réactions Chimiques
Types of Reactions
Testosterone isobutyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield testosterone and isobutyric acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydrotestosterone derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Testosterone and isobutyric acid.
Oxidation: Oxidized derivatives of testosterone.
Reduction: Dihydrotestosterone derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Testosterone enanthate
- Testosterone cypionate
- Testosterone propionate
- Testosterone undecanoate
Comparison
Testosterone isobutyrate is unique among testosterone esters due to its formulation as a microcrystalline aqueous suspension, unlike most other testosterone esters, which are provided as oil solutions . This formulation allows for a different pharmacokinetic profile, with a duration of action of approximately two weeks . Additionally, testosterone isobutyrate is used in specific medical conditions and has a distinct set of therapeutic applications compared to other testosterone esters .
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHZLMFTKOTWGQ-WAUHAFJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151573 | |
| Record name | Testosterone isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169-49-9 | |
| Record name | Testosterone, isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testosterone isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0KNQ242J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


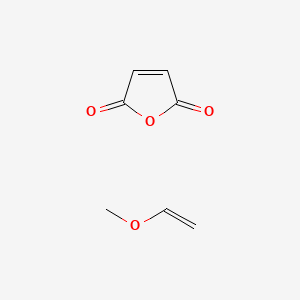
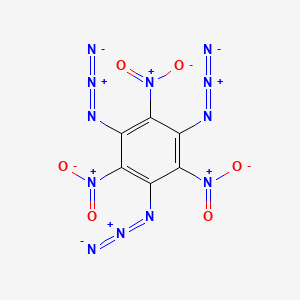
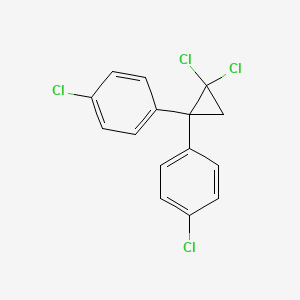

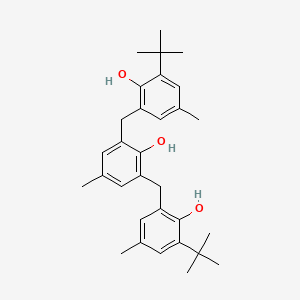
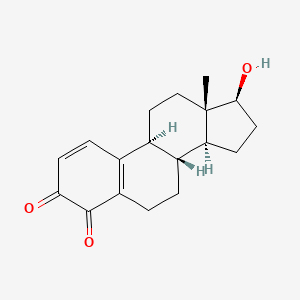

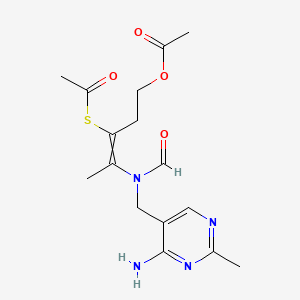
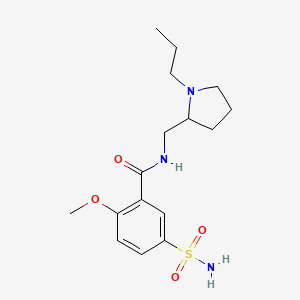
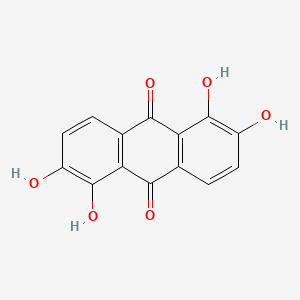

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)
